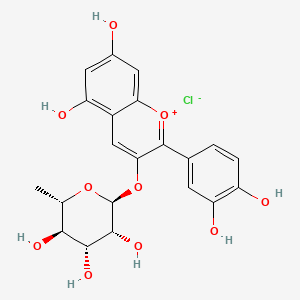

Cyanidin-3-o-rhamnoside chloride

Description

Contextualizing Anthocyanins and Flavonoids within Natural Product Research

Flavonoids are a large and diverse class of polyphenolic compounds produced by plants. nih.govresearchgate.net They are synthesized via the phenylpropanoid pathway and are involved in a wide array of plant functions, including pigmentation, UV protection, and defense against pathogens. frontiersin.orgwikipedia.org Anthocyanins are a prominent subgroup of flavonoids responsible for the red, purple, and blue colors observed in many flowers, fruits, and leaves. researchgate.netfrontiersin.org The name "anthocyanin" itself is derived from the Greek words anthos (flower) and kyanos (dark blue). researchgate.net

Natural product research has long focused on flavonoids and anthocyanins due to their widespread presence in the human diet and their potential biological activities. researchgate.netfrontiersin.org These compounds are found in a variety of food sources, including berries, grapes, apples, and red cabbage. wikipedia.org The study of these natural pigments is a key area of phytochemistry, which seeks to identify, isolate, and characterize chemical compounds from plants.

Significance of Glycosylated Anthocyanidins in Biological Systems Research

The basic structure of an anthocyanin is an anthocyanidin (the aglycone) attached to one or more sugar molecules. wikipedia.orgnih.gov The glycosylation of anthocyanidins, the process of adding sugar moieties, significantly impacts their properties, including their stability and bioavailability. nih.gov The type and position of the sugar can influence the color and reactivity of the anthocyanin molecule. nih.gov

In biological systems research, glycosylated anthocyanidins are of particular interest because this is the form in which they are predominantly found in nature and consumed in the diet. wikipedia.orgnih.gov The sugar attachments affect how these compounds are absorbed, metabolized, and utilized by the body. nih.gov Research into glycosylated anthocyanidins like cyanidin-3-O-rhamnoside (B3029727) chloride is crucial for understanding their potential health effects, which are thought to be linked to their antioxidant and anti-inflammatory properties. chemicalbook.comnih.gov

Historical and Current Research Trajectories of Cyanidin-3-o-rhamnoside chloride

This compound is a specific glycosylated form of the anthocyanidin cyanidin (B77932), where a rhamnose sugar is attached at the 3-position. cymitquimica.comnih.gov It has been isolated from various plant sources, including blackcurrant. chemicalbook.com

Early research on anthocyanins was primarily focused on their role as natural colorants. researchgate.net However, with growing interest in the health benefits of phytochemicals, the research trajectory has shifted towards investigating the pharmacological properties of specific anthocyanins.

Current research on this compound and related compounds is exploring a range of potential bioactivities. Studies have investigated its antioxidant and anti-inflammatory properties. chemicalbook.com For instance, cyanidin-3-rhamnoside has been shown to reduce the production of inflammatory mediators. researchgate.net Furthermore, research has delved into the potential of cyanidin and its glycosides in relation to chronic diseases, with studies exploring their effects in various cancer cell lines and their influence on inflammatory pathways. nih.govresearchgate.netnih.gov The ability of some anthocyanins to inhibit certain enzymes, such as cytochromes P450, is also an area of active investigation. chemfaces.com

The ongoing research aims to elucidate the mechanisms of action of this compound and to understand its potential role in human health and disease prevention.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38533-30-1 | |

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthetic Pathways and Metabolic Transformations of Cyanidin 3 O Rhamnoside Chloride

Elucidation of Anthocyanin Biosynthetic Pathway Steps Leading to Cyanidin (B77932) Precursors

The journey to cyanidin-3-O-rhamnoside (B3029727) chloride begins with the general phenylpropanoid pathway, which provides the basic building blocks for a wide array of secondary metabolites, including flavonoids and anthocyanins. The formation of the cyanidin aglycone is a well-characterized branch of this pathway, involving several key enzymatic steps.

The biosynthesis of cyanidin starts with the amino acid L-phenylalanine, which is produced via the shikimate pathway. wikipedia.org Phenylalanine is then deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and ligation reactions follow, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumaroyl-CoA ligase (4CL) , to produce 4-coumaroyl-CoA. maxapress.com

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) , to yield naringenin (B18129) chalcone. maxapress.comresearchgate.net This chalcone is then stereospecifically isomerized to its corresponding flavanone (B1672756), naringenin, by the enzyme chalcone isomerase (CHI) . maxapress.commdpi.com

From naringenin, the pathway branches towards different classes of flavonoids. For the synthesis of cyanidin, naringenin is first hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. maxapress.commdpi.com Subsequently, flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group onto the B-ring of dihydrokaempferol, converting it to dihydroquercetin. maxapress.commdpi.com

The final steps in the formation of the cyanidin aglycone involve the reduction of dihydroquercetin to leucocyanidin (B1674801) by dihydroflavonol 4-reductase (DFR) . maxapress.comresearchgate.net Leucocyanidin is then oxidized by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), to form the unstable cyanidin cation. maxapress.comnih.gov This colored anthocyanidin is the immediate precursor for glycosylation.

Interactive Data Table: Key Enzymes in Cyanidin Precursor Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |

| 4-coumaroyl-CoA ligase | 4CL | p-Coumaric acid | 4-coumaroyl-CoA |

| Chalcone synthase | CHS | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol |

| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol | Dihydroquercetin |

| Dihydroflavonol 4-reductase | DFR | Dihydroquercetin | Leucocyanidin |

| Anthocyanidin synthase | ANS | Leucocyanidin | Cyanidin |

Enzymatic Mechanisms Governing Rhamnosylation in Cyanidin-3-o-rhamnoside chloride Formation

Once the cyanidin aglycone is synthesized, it undergoes glycosylation, a critical modification that enhances its stability and solubility. researchgate.net The formation of this compound specifically involves the attachment of a rhamnose sugar moiety to the 3-hydroxyl group of cyanidin. This process is catalyzed by a specific class of enzymes.

The glycosylation of flavonoids, including anthocyanidins, is predominantly carried out by UDP-glycosyltransferases (UGTs). researchgate.netrsc.org These enzymes belong to a large and diverse family of proteins that catalyze the transfer of a glycosyl moiety from an activated nucleotide sugar, such as UDP-glucose or UDP-rhamnose, to a specific acceptor molecule. rsc.org In the context of anthocyanin biosynthesis, UGTs are responsible for attaching various sugars to the anthocyanidin core, thereby increasing their chemical diversity. researchgate.net The initial glycosylation step, often at the 3-position, is crucial for the stability of the anthocyanidin molecule. vu.nl

The formation of cyanidin-3-O-rhamnoside involves a specific type of UGT known as a rhamnosyltransferase (RhaT). These enzymes utilize UDP-L-rhamnose as the sugar donor. nih.gov In some cases, the formation of a rhamnoside can occur after an initial glucosylation event, where a rhamnosyltransferase acts on an anthocyanidin-3-O-glucoside to form a diglycoside, such as cyanidin-3-O-rutinoside (which contains both glucose and rhamnose). vu.nl However, direct rhamnosylation of the aglycone is also possible, depending on the specific enzyme and plant species.

Rhamnosyltransferases exhibit substrate specificity, meaning they recognize and act upon particular acceptor molecules. Studies have shown that some rhamnosyltransferases can be promiscuous, acting on a range of flavonoids including flavones, flavanones, and flavonols, in addition to anthocyanidins. oup.comnih.gov The specificity of the rhamnosyltransferase determines which hydroxyl group on the cyanidin molecule will be rhamnosylated. For cyanidin-3-O-rhamnoside, the enzyme specifically targets the hydroxyl group at the C3 position of the C-ring. The expression and activity of these specific rhamnosyltransferases are key determinants of the final anthocyanin profile in a plant tissue. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is a highly regulated process, controlled at the transcriptional level by a suite of genes and transcription factors. This intricate regulatory network ensures that the production of these pigments occurs at the appropriate time and in the correct tissues, often in response to developmental and environmental cues.

The structural genes encoding the enzymes of the anthocyanin biosynthetic pathway are controlled by a complex of transcription factors. nih.gov Key structural genes include those already mentioned, such as CHS, CHI, F3H, F3'H, DFR, and ANS. maxapress.com In addition, the gene encoding UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) is a critical control point, as glycosylation is often a prerequisite for stable anthocyanin accumulation. plos.orgnih.gov While the focus here is on rhamnosylation, the regulatory principles governing UFGT are often applicable to other glycosyltransferases.

The hydroxylation pattern of the B-ring, which distinguishes cyanidin from other anthocyanidins like pelargonidin (B1210327) and delphinidin (B77816), is determined by the activity of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) . maxapress.commdpi.com High expression of F3'H and low or absent expression of F3'5'H leads to the accumulation of cyanidin-based anthocyanins. maxapress.com

The expression of these structural genes is orchestrated by a regulatory complex known as the MBW complex, which consists of transcription factors from three families: R2R3-MYB , basic helix-loop-helix (bHLH) , and WD40 repeat proteins . mdpi.commdpi.com Specific MYB transcription factors are often the primary determinants of which structural genes are activated, and thus play a pivotal role in controlling the color and pattern of pigmentation in plants. plos.orgnih.gov

Interactive Data Table: Key Regulatory Genes and Transcription Factors

| Gene/Factor | Type | Function |

|---|---|---|

| UFGT | Structural Gene | Encodes UDP-glucose:flavonoid 3-O-glucosyltransferase, crucial for glycosylation. |

| F3'H | Structural Gene | Encodes flavonoid 3'-hydroxylase, leads to cyanidin precursors. |

| F3'5'H | Structural Gene | Encodes flavonoid 3',5'-hydroxylase, leads to delphinidin precursors. |

| R2R3-MYB | Transcription Factor | Key regulator in the MBW complex, activates structural gene expression. |

| bHLH | Transcription Factor | Component of the MBW complex, works with MYB factors. |

| WD40 | Transcription Factor | Component of the MBW complex, provides a scaffold for the complex. |

Modern "omics" technologies have revolutionized the study of plant secondary metabolism. Transcriptomics , through techniques like RNA-sequencing, allows for the comprehensive analysis of gene expression patterns in a particular tissue at a specific time. mdpi.comnih.gov By comparing the transcriptomes of pigmented versus non-pigmented tissues, or tissues under different environmental conditions, researchers can identify candidate genes involved in the biosynthesis and regulation of this compound. mdpi.comresearchgate.net For example, a strong correlation between the expression level of a specific rhamnosyltransferase gene and the accumulation of cyanidin-3-O-rhamnoside would provide strong evidence for its role in the pathway.

Metabolomics , the large-scale study of small molecules (metabolites) within cells and tissues, provides a direct snapshot of the chemical composition of a plant. mdpi.comnih.gov By analyzing the metabolome, scientists can precisely identify and quantify the different anthocyanins, including this compound, and other related flavonoid intermediates.

The integration of transcriptomic and metabolomic data is a particularly powerful approach. mdpi.comresearchgate.netscispace.com By correlating changes in gene expression with changes in metabolite profiles, researchers can build comprehensive models of the biosynthetic pathway and its regulation. This integrated approach has been instrumental in identifying novel genes, elucidating the functions of known genes, and understanding how environmental and developmental factors influence the production of specific anthocyanins like this compound. nih.govmdpi.com

In Vivo Metabolic Fate and Biotransformation of this compound in Non-Human Organisms

The metabolic fate of anthocyanins, including this compound, in non-human organisms is a complex process primarily dictated by interactions with enzymes in the gastrointestinal tract and resident gut microbiota. Following ingestion, a significant portion of these glycosides passes unabsorbed through the small intestine to the colon, where they are subjected to extensive biotransformation by microbial enzymes. vtt.finih.gov This colonic metabolism is crucial, as it breaks down the complex anthocyanin structure into smaller, more readily absorbable phenolic compounds. acs.org Studies in animal models, such as rats, have been instrumental in elucidating these metabolic pathways. nih.govresearchgate.net The initial and most critical step in this process is the cleavage of the sugar moiety, which for this compound is the rhamnose group, followed by the degradation of the remaining aglycone, cyanidin. vtt.fiacs.org

Microbial Metabolism of this compound

The metabolism of this compound by intestinal microflora is a sequential process initiated by deglycosylation. Gut bacteria possess a range of enzymes, such as β-glucosidases and α-L-rhamnosidases, that are capable of hydrolyzing the glycosidic bonds of anthocyanins. vtt.fitandfonline.com This enzymatic action releases the rhamnose sugar and the cyanidin aglycone.

Once the cyanidin aglycone is liberated, it undergoes further catabolism. The unstable heterocyclic C-ring of the cyanidin molecule is cleaved, leading to the formation of various lower molecular weight phenolic acids and aldehydes. vtt.finih.gov In studies involving the closely related cyanidin-3-O-glucoside (C3G) in rats, the primary metabolites identified following incubation with fecal microflora were cyanidin and protocatechuic acid. nih.gov This suggests a metabolic pathway where the aglycone is an intermediate that is subsequently broken down. The degradation of the cyanidin core typically yields protocatechuic acid (derived from the B-ring) and phloroglucinaldehyde (derived from the A-ring). nih.govnih.gov These resulting simple phenolics can then be absorbed by the colonic epithelium. acs.org

The table below summarizes key metabolites resulting from the microbial transformation of cyanidin glycosides, based on studies in non-human biological systems.

| Precursor Compound | Key Microbial Transformation | Resulting Metabolites | Organism/System Studied |

| Cyanidin-3-rutinoside (B1257026) | Deglycosylation & Heterocycle Breakdown | Cyanidin, Protocatechuic acid | In vitro fermentation with human fecal microbiota vtt.fi |

| Cyanidin-3-O-glucoside | Deglycosylation & Heterocycle Breakdown | Cyanidin, Protocatechuic acid | In vivo (Rats) nih.gov |

| Cyanidin Glycosides | Heterocycle Breakdown | Phloroglucinaldehyde, Phenolic acids | General microbial metabolism nih.govnih.gov |

Enzymatic Degradation and Derivatization in Biological Systems

Beyond the gut microbiota, this compound can be subjected to other enzymatic transformations within biological systems. These processes include both degradation, which leads to a loss of the original compound, and derivatization, which involves structural modification.

Enzymatic Degradation: Plant-derived enzymes, such as polyphenol oxidase (PPO), can contribute to the degradation of cyanidin glycosides. blueberry.org Studies on cyanidin-3-glucoside have shown that PPO does not directly oxidize the anthocyanin. Instead, degradation occurs via a coupled oxidation mechanism where PPO first acts on other phenolic compounds, such as chlorogenic acid, to form highly reactive quinones. blueberry.org These quinones then chemically react with and degrade the cyanidin-3-glucoside molecule. This type of enzymatic degradation is relevant in contexts where the anthocyanin is present alongside other plant phenolics and active enzymes.

Enzymatic Derivatization: Enzymatic derivatization, particularly acylation, is a significant biotransformation that modifies the structure and properties of anthocyanins. This process involves the esterification of the sugar moiety with an acyl group, often from an organic acid or fatty acid. mdpi.com Enzymes like lipases (e.g., Novozym 435) have been effectively used to catalyze the acylation of cyanidin-3-glucoside, attaching acyl donors like octanoic acid or methyl salicylate (B1505791) to the glucose unit. mdpi.comnih.gov This enzymatic reaction is highly specific, preferentially targeting the primary alcohol group of the sugar. mdpi.com Such modifications can occur in biological systems and significantly increase the lipophilicity and stability of the anthocyanin molecule. mdpi.comnih.gov

The following table details examples of enzymatic reactions that can modify cyanidin glycosides.

| Enzyme/Enzyme Class | Reaction Type | Substrate Example | Acyl Donor/Cofactor | Product |

| Polyphenol Oxidase (PPO) | Degradation (Coupled Oxidation) | Cyanidin-3-glucoside | Chlorogenic acid | Degradation Products |

| Lipase (B570770) (Novozym 435) | Derivatization (Acylation) | Cyanidin-3-glucoside | Methyl n-octanoate | Acylated Cyanidin-3-glucoside |

| Lipase (Novozym 435) | Derivatization (Acylation) | Cyanidin-3-glucoside | Lauric acid | Cyanidin-3-glucoside lauryl ester |

Advanced Methodologies for Extraction, Purification, and Analytical Characterization of Cyanidin 3 O Rhamnoside Chloride

Optimized Extraction Techniques for Selective Isolation from Complex Matrices

The initial and pivotal step in studying Cyanidin-3-o-rhamnoside (B3029727) chloride is its effective extraction from the source material. The choice of extraction method significantly influences the yield and purity of the final product.

Solvent-Based and Green Extraction Methodologies

Traditional solvent-based extraction remains a fundamental approach for isolating anthocyanins. A common method involves the use of an acetonitrile-hydrochloric acid (1% v/v) mixture, which has proven effective for extracting cyanidin (B77932) chloride and other anthocyanins from fruits. nih.gov The acidic conditions are crucial for maintaining the stability of the flavylium (B80283) cation, the colored form of anthocyanins. The efficiency of solvent extraction can be influenced by the polarity of the solvent; for instance, acetone's moderate polarity is effective at dissolving polar compounds like anthocyanins and can disrupt hydrophobic interactions, thereby enhancing solubility. researchgate.net

In recent years, there has been a significant shift towards "green" extraction techniques that are more environmentally friendly and often more efficient. nih.gov These methods aim to reduce energy consumption and utilize safer, non-toxic solvents. nih.gov Some of the prominent green extraction techniques include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy from ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting plant cell walls and facilitating the release of intracellular components like anthocyanins into the solvent. nih.gov UAE can be performed using an ultrasonic bath or a more efficient, though less economical, ultrasonic probe. nih.gov Combining UAE with other treatments, such as a preceding microwave treatment, can further enhance extraction efficiency by reducing solvent volume and extraction time. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant matrix selectively. This process vaporizes the intracellular water, creating high pressure that ruptures the cell wall and releases the target compounds. nih.gov

High Hydrostatic Pressure-Assisted Extraction (HHPAE): This method has shown high efficiency in extracting anthocyanins, with one study reporting an extraction efficiency of 81.84%. nih.gov

Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide, is another green method that has been successfully used. nih.gov

The choice of the green extraction method can significantly impact the yield. For instance, a comparative study on red onion skin found that HHPAE and SFE yielded the highest concentrations of total anthocyanins. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Method Development

Following initial extraction, purification steps are necessary to isolate Cyanidin-3-o-rhamnoside chloride from other co-extracted compounds. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed techniques for this purpose.

Solid-Phase Extraction (SPE) is a preferred method for cleaning up extracts due to its efficiency and the high quality of the resulting chromatograms. analis.com.my A notable development in SPE involves the use of magnetic nanoparticles. For instance, salicylic (B10762653) acid functionalized silica-coated magnetite nanoparticles have been successfully used as an adsorbent for the clean-up of fruit extracts containing cyanidin chloride. nih.gov The optimized conditions for this magnetic SPE method included a sorbent contact time of 10 minutes and a mechanical stirring time of 57.3 minutes. nih.gov

Liquid-Liquid Extraction (LLE) is another valuable purification technique. analis.com.my While a study comparing LLE and SPE for the extraction of a related compound, cyanidin-3-O-glucoside chloride, found that LLE yielded a slightly higher recovery percentage (72.85% vs. 68.36% for SPE), the chromatogram from the SPE method showed superior peak shapes. analis.com.my LLE is based on the differential partitioning of compounds between two immiscible liquid phases and is widely used in various industrial applications, including the extraction of natural products. researchgate.net

Chromatographic Approaches for High-Purity this compound

Chromatography is an indispensable tool for the final purification and analytical characterization of this compound. Various chromatographic techniques offer different levels of resolution, speed, and capacity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used method for the separation, identification, and quantification of anthocyanins. nih.gov The development of a reliable HPLC method involves optimizing several parameters, including the mobile phase composition, column type, and detection wavelength.

For the analysis of anthocyanins, a common mobile phase consists of a gradient of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov The UV-Vis spectra obtained from HPLC-DAD can be used to identify specific anthocyanins by comparing their maximum absorption wavelengths with those of reference standards. For instance, cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside have been identified with absorption maxima at 516 nm and 518 nm, respectively. researchgate.net

Method validation is a critical step to ensure the reliability of the analytical results. nih.gov This process typically involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and the limits of detection (LOD) and quantification (LOQ). nih.gov In a study on grape anthocyanins, a validated HPLC-DAD method showed good linearity, with LODs ranging from 0.06 to 0.12 mg/kg and LOQs from 0.20 to 0.60 mg/kg. nih.gov The precision was also found to be adequate, with relative standard deviations (RSD) for within-day and between-day assays being below 6.2% and 8.5%, respectively. nih.gov

Table 1: HPLC Method Validation Parameters for Anthocyanin Analysis. nih.gov

| Parameter | Result |

| Limit of Detection (LOD) | 0.06 - 0.12 mg/kg |

| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg |

| Within-day Precision (RSD%) | < 6.2% |

| Between-day Precision (RSD%) | < 8.5% |

| Within-day Accuracy | 91.6% - 119% |

| Between-day Accuracy | 89.9% - 123% |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically sub-2 µm).

A comprehensive analysis of phenolic compounds in red mustard greens using UHPLC coupled with a Photodiode Array (PDA) detector and a High-Resolution Mass Spectrometer (HRMS) allowed for the identification of numerous compounds, including 67 anthocyanins. nih.gov The separation was performed on a UHPLC column (200 mm × 2.1 mm i.d., 1.9 μm) with a gradient mobile phase. nih.gov The high resolution of the mass spectrometer enabled the putative identification of compounds based on their accurate mass and fragmentation patterns, which were then confirmed by comparison with reference compounds and literature data. nih.gov

Preparative Chromatography for Large-Scale Isolation

For applications requiring larger quantities of pure this compound, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to purify milligrams to grams of a compound per injection.

The successful transition from an analytical to a preparative scale requires careful optimization of parameters such as mobile phase composition, flow rate, and sample loading to maintain separation efficiency. researchgate.net High-performance countercurrent chromatography (HPCCC) is another preparative technique that has been successfully used for the rapid separation and scale-up of anthocyanins like cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026) from crude extracts. nih.gov In one study, optimized semi-preparative HPCCC parameters were directly transferred to a preparative scale, achieving identical separation results for the target compounds. nih.gov

Spectroscopic and Spectrometric Elucidation of this compound Structure in Research

The structural determination of this compound is a multi-faceted process, relying on the synergistic use of several spectroscopic and spectrometric techniques. Each method provides unique pieces of the structural puzzle, from the confirmation of the core carbon-hydrogen framework to the analysis of its fragmentation patterns and glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the molecule's intricate structure.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For a related compound, Cyanidin-3-O-rutinoside, ¹H NMR data reveals characteristic signals corresponding to the aromatic protons of the cyanidin aglycone and the protons of the sugar moieties. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In studies of similar anthocyanins, ¹³C NMR spectra show distinct signals for the carbons of the flavonoid A, B, and C rings, as well as the carbons of the attached sugar units. rsc.org The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, allowing for precise structural assignments.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Cyanidin Glycoside Data for a related compound, Cyanidin-3-O-rutinoside, is presented for illustrative purposes.

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 8.81 (s, 1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, J=4.8 Hz, 1H), 5.25 (d, J=7.2 Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H) rsc.org |

| ¹³C NMR | 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3 rsc.org |

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Glycosylation Research

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. This is crucial for confirming the identity of the aglycone and the nature of the glycosidic bond.

In a typical MS/MS experiment, the parent ion of the compound is selected and subjected to collision-induced dissociation, generating a series of fragment ions. For cyanidin glycosides, a characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the cyanidin aglycone (m/z 287). researchgate.netresearchgate.net The mass difference between the parent ion and the aglycone fragment allows for the identification of the sugar moiety.

For Cyanidin-3-O-rhamnoside, the precursor ion [M]⁺ at m/z 433.11347 undergoes fragmentation to produce a prominent product ion at m/z 287.056, corresponding to the cyanidin aglycone. nih.gov This loss of 146 Da is characteristic of a deoxyhexose sugar, such as rhamnose. Further fragmentation of the aglycone can also be observed, providing additional structural information.

Table 2: MS/MS Fragmentation Data for Cyanidin-3-O-rhamnoside

| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation | Reference |

|---|---|---|---|

| 433.1123747 | 287.05637 | Loss of rhamnoside moiety | nih.gov |

| 433.1123747 | 213.05414 | Further fragmentation of the aglycone | nih.gov |

| 433.1123747 | 137.02519 | Further fragmentation of the aglycone | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Quantification Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the initial characterization, purity assessment, and quantification of anthocyanins like this compound. Anthocyanins exhibit characteristic absorption spectra in the UV and visible regions.

The UV-Vis spectrum of cyanidin glycosides typically shows two main absorption bands. One is in the UV region, around 280 nm, which is characteristic of the benzoyl moiety (A-ring). The other, more intense band is in the visible region, typically between 490 and 550 nm, and is responsible for the red, purple, or blue color of the compound. researchgate.net The exact position of the maximum absorption in the visible range (λmax) is influenced by factors such as the nature and position of sugar substituents and the pH of the solution. For instance, the λmax for cyanidin-3-O-glucoside is around 520 nm. researchgate.net The absorbance at λmax is directly proportional to the concentration of the anthocyanin, which forms the basis for its quantification using the Beer-Lambert law.

Table 3: Typical UV-Vis Absorption Maxima for Cyanidin Glycosides

| Compound | λmax (nm) | Region | Reference |

|---|---|---|---|

| Cyanidin-3-O-glucoside | ~280 | UV | researchgate.net |

| Cyanidin-3-O-glucoside | ~520 | Visible | researchgate.net |

| Cyanidin-3-O-β-galactoside | ~520 | Visible | researchgate.net |

Development of Analytical Protocols for Quantification in Complex Biological Matrices (Non-Human)

The quantification of this compound in complex non-human biological matrices, such as plant extracts, requires robust and validated analytical protocols. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable method for this purpose. mdpi.com

The development of such a protocol involves several key steps:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interfering substances. It may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

Chromatographic Separation: A C18 column is frequently used for the separation of anthocyanins. mdpi.com The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, run in a gradient mode to achieve optimal separation of different anthocyanins present in the extract. mdpi.comnih.gov

Detection: Diode Array Detection (DAD) or a UV-Vis detector set at the λmax of the anthocyanin (around 520 nm) is commonly used for quantification. nih.gov Mass spectrometric detection (LC-MS) offers higher selectivity and sensitivity, especially for complex matrices. nih.gov

Method Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. mdpi.com For instance, a validated LC-MS/MS method for the quantification of cyanidin-3-O-glucoside in rat plasma had a lower limit of quantitation of 3.00 ng/mL. nih.gov

Table 4: Key Parameters in an HPLC Method for Anthocyanin Quantification

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 | mdpi.com |

| Mobile Phase A | Acidified water (e.g., with formic acid or trifluoroacetic acid) | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govnih.gov |

| Detection | DAD (at ~520 nm) or MS/MS | nih.govnih.gov |

| LOD/LOQ | Typically in the sub-µg/mL to ng/mL range | mdpi.comnih.gov |

Mechanistic Investigations of Biological Activities of Cyanidin 3 O Rhamnoside Chloride in Vitro and in Vivo Non Human Models

Enzyme Kinetics and Protein Interaction Studies

Inhibition or Activation of Key Metabolic Enzymes (e.g., CYP enzymes)

Cyanidin-3-o-rhamnoside (B3029727) chloride has been evaluated for its effects on the catalytic activity of major drug-metabolizing cytochrome P450 (CYP) enzymes. In a study assessing 21 different anthocyanins, Cyanidin-3-o-rhamnoside was one of the few glycosides found to significantly inhibit the examined enzymes. chemfaces.com Specifically, it demonstrated notable inhibitory effects on the activity of CYP3A4, a critical enzyme involved in the metabolism of a wide range of xenobiotics and pharmaceuticals. chemfaces.com

The inhibitory concentration (IC50) value for the effect of Cyanidin-3-o-rhamnoside on CYP3A4 was determined to be 44μM. chemfaces.com At a concentration of 100 μM, it inhibited CYP3A4 activity by over 75%. chemfaces.com In contrast, the study found that the tested anthocyanins, including Cyanidin-3-o-rhamnoside, did not induce the messenger RNA (mRNA) or protein expression of CYP2C9, CYP2A6, CYP2B6, and CYP3A4 genes in primary cultures of human hepatocytes. chemfaces.com These findings suggest that at concentrations that might be achieved through consumption of nutritional supplements, a significant induction of these key metabolic enzymes is unlikely. chemfaces.com

Table 1: Inhibitory Effect of Cyanidin-3-o-rhamnoside chloride on CYP3A4 Enzyme Activity

| Enzyme | IC50 Value | % Inhibition (at 100 µM) |

|---|---|---|

| CYP3A4 | 44 µM | >75% |

Binding Interactions with Signaling Proteins

No specific research findings detailing the binding interactions of this compound with signaling proteins were identified in the available scientific literature.

Impact on Cellular Proliferation and Apoptosis in Disease Models (Non-Human Cells/Tissues)

No specific studies on the impact of this compound on cellular proliferation and apoptosis in non-human cell or tissue models were identified.

Apoptotic Pathway Induction (e.g., Caspase activation, Mitochondrial pathway)

Information regarding the induction of apoptotic pathways by this compound, including caspase activation or involvement of the mitochondrial pathway, is not available in the current scientific literature.

Cell Cycle Arrest Mechanisms

There are no available research data describing the mechanisms of cell cycle arrest induced by this compound in non-human models.

Anti-proliferative Effects in Various Non-Human Cell Lines

Specific studies detailing the anti-proliferative effects of this compound in various non-human cell lines could not be located in the reviewed literature.

Neuroprotective Mechanisms of this compound in Preclinical Models

No studies investigating the specific neuroprotective mechanisms of this compound in preclinical models were found in the available scientific literature. While other cyanidin (B77932) derivatives have been studied for neuroprotective properties, data specific to the rhamnoside form is lacking. mdpi.com

Modulation of Neuronal Signaling

Research specifically investigating the modulation of neuronal signaling by this compound is currently limited in the scientific literature. However, studies on its core structure, cyanidin, and its more prevalent glycoside, cyanidin-3-O-glucoside (C3G), provide insights into potential mechanisms.

Studies on related cyanidin compounds have suggested that they may protect against neuronal cell death through various mechanisms. These include the inhibition of glutamate-induced zinc signaling and the prevention of calcium-induced mitochondrial depolarization and the subsequent formation of reactive oxygen species. While these findings point to the potential neuroprotective effects of cyanidin derivatives, further research is required to determine if this compound exhibits similar activities and through which specific signaling pathways it may operate.

Attenuation of Neuroinflammation

For instance, cyanidin has been shown to attenuate neuroinflammation induced by amyloid-beta peptides by suppressing the activity of nuclear factor-kappa B (NF-κB) downstream of the TLR4/NOX4 signaling pathway in human neuroblastoma cells nih.gov. Furthermore, C3G has been found to suppress the activation of microglia, the resident immune cells of the brain, and the subsequent production of neurotoxic mediators researchgate.netnih.gov. These anti-inflammatory effects are often attributed to the modulation of key signaling pathways, such as the NF-κB and p38 MAPK pathways nih.gov. While it is plausible that this compound shares these anti-neuroinflammatory properties, dedicated studies on this specific compound are needed for confirmation.

Cardiovascular Protective Mechanisms (In Vivo Non-Human Models)

Specific in vivo studies on the modulation of endothelial function by this compound are lacking. However, research on C3G has demonstrated its potential to protect against endothelial dysfunction. C3G has been shown to improve endothelial function by preserving the activity of endothelial nitric oxide synthase (eNOS) and enhancing the bioavailability of nitric oxide (NO) nih.govnih.gov. It is thought to achieve this by inhibiting the accumulation of cholesterol and oxysterols in the aorta, which in turn reduces superoxide (B77818) production nih.gov. In vitro studies have also indicated that C3G can protect endothelial cells from inflammation-induced damage by inhibiting the activation of NF-κB acs.org. These findings suggest a potential mechanism for cardiovascular protection by cyanidin glycosides, though in vivo studies with this compound are necessary to validate these effects.

While direct in vivo evidence for the regulation of lipid metabolism by this compound is not available, studies on a closely related compound, cyanidin-3-rutinoside (B1257026), have shown lipid-lowering effects in vitro nih.govresearchgate.net. Cyanidin-3-rutinoside has been demonstrated to inhibit pancreatic lipase (B570770) and cholesterol esterase, key enzymes in lipid digestion nih.govresearchgate.net. It also interferes with the formation of cholesterol micelles and binds to bile acids, which can reduce cholesterol absorption nih.govresearchgate.net.

In vitro and in vivo studies on C3G have also indicated its role in regulating lipid metabolism. C3G has been shown to downregulate the expression of genes involved in lipid synthesis, such as SREBP-1, PPARγ, and FAS, leading to a reduction in total cholesterol, triglycerides, and LDL-C nih.gov. It is suggested that C3G may regulate hepatic lipid homeostasis through an AMPK-dependent signaling pathway. These findings on related cyanidin glycosides suggest that this compound may also possess beneficial effects on lipid metabolism.

Table 1: In Vitro Effects of a Related Compound, Cyanidin-3-rutinoside, on Lipid Digestion and Absorption

| Parameter | Effect of Cyanidin-3-rutinoside | Model System |

| Pancreatic Lipase Activity | Inhibition (Mixed-type competitive) | Enzymatic fluorometric assay |

| Cholesterol Esterase Activity | Inhibition | Enzymatic colorimetric assay |

| Cholesterol Micelle Formation | Inhibition | Cholesterol assay kit |

| Bile Acid Binding | Binds to primary and secondary bile acids | Colorimetric assay |

| Cholesterol Uptake | Reduction in free cholesterol and mixed micelle uptake | Caco-2 cells |

| NPC1L1 mRNA Expression | Suppression | Caco-2 cells |

Hepatoprotective and Nephroprotective Mechanisms (In Vivo Non-Human Models)

There is limited in vivo research on the hepatoprotective and nephroprotective mechanisms of this compound. However, an in vitro study using human liver microsomes demonstrated that Cyanidin-3-o-rhamnoside significantly inhibited the activity of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme chemfaces.com. This finding suggests a potential for this compound to interact with hepatic metabolic pathways, although further in vivo studies are required to understand its hepatoprotective effects.

Studies on C3G have shown more direct hepatoprotective effects. C3G has been reported to protect hepatocytes against oxidative stress by enhancing glutathione (B108866) synthesis nih.gov. No specific studies on the nephroprotective mechanisms of this compound were identified.

Antimicrobial and Antiviral Activity Research (In Vitro Models)

Specific data on the antimicrobial activity of pure this compound is scarce. However, it has been identified as a component of plant tinctures that possess antimicrobial properties mdpi.com.

In terms of antiviral activity, research has primarily focused on the cyanidin aglycone. Cyanidin chloride has demonstrated broad-spectrum antiviral properties, inhibiting the replication of various viruses, including SARS-CoV-2, respiratory syncytial virus (RSV), and herpes simplex virus-1 (HSV-1) in vitro. The proposed antiviral mechanism for anthocyanidins often involves the inhibition of virus attachment to the surface of target cells nih.gov. While these findings are promising for the cyanidin class of flavonoids, specific antiviral testing of this compound is needed to determine its efficacy.

Table 2: In Vitro Antiviral Activity of the Aglycone, Cyanidin Chloride

| Virus | Cell Line | Effect |

| SARS-CoV-2 | Calu-3 | Inhibition of viral protein expression and RNA synthesis |

| Respiratory Syncytial Virus (RSV) | A549, Hep-2 | Inhibition of viral protein expression and RNA synthesis |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Inhibition of viral multiplication |

| Canine Coronavirus | A-72 | Inhibition of viral multiplication |

Influence on Gut Microbiota Composition and Function in Animal Models

Studies utilizing preparations rich in cyanidin-3-rhamnoside have demonstrated notable shifts in the gut bacterial populations in animal models. For instance, in a study involving rats on a high-fat diet, supplementation with an acerola fruit preparation, where cyanidin-3-rhamnoside is the principal anthocyanin, led to significant changes in the intestinal microbiota. nih.gov The administration of the acerola preparation was associated with an increase in the abundance of beneficial bacteria, such as Bifidobacterium spp. and Lactobacillus spp. nih.gov Conversely, a reduction in the populations of potentially pathogenic bacteria, including Enterobacteriaceae, Escherichia coli, and Enterococcus spp., was observed. nih.gov These findings suggest a prebiotic-like effect, where the compound fosters a healthier gut microbial environment.

In vitro studies provide further support for the interaction between cyanidin-3-rhamnoside and gut bacteria. Research has indicated that cyanidin-3-rhamnoside can exert a prebiotic effect on the gut microbiota, specifically increasing the abundance of Bifidobacteriales in in vitro settings. Moreover, fermentation studies with juçara pulp, which contains cyanidin-3-rhamnoside, have shown that probiotic bacteria like Lactobacillus reuteri can hydrolyze the compound, suggesting that gut bacteria are capable of metabolizing it. semanticscholar.org This metabolic interaction is crucial as it can lead to the formation of other bioactive molecules.

The table below summarizes the observed changes in gut microbiota composition in rats fed a high-fat diet supplemented with an acerola fruit preparation rich in Cyanidin-3-O-rhamnoside.

Table 1: Changes in Gut Microbiota Composition in a Rat Model

| Bacterial Group | Observed Change |

|---|---|

| Bifidobacterium spp. | Increased |

| Lactobacillus spp. | Increased |

| Enterobacteriaceae | Reduced |

| Escherichia coli | Reduced |

The modulation of the gut microbiota by cyanidin-3-rhamnoside and its metabolites may be a key mechanism underlying its health-promoting effects. By fostering the growth of beneficial bacteria and inhibiting potentially harmful ones, it can contribute to improved gut barrier function, reduced inflammation, and enhanced metabolic health.

Bioavailability, Biotransformation, and Pharmacokinetic Profiling of Cyanidin 3 O Rhamnoside Chloride in Vivo Non Human Models

Absorption and Distribution Dynamics in Animal Models

The absorption of cyanidin (B77932) glycosides, including cyanidin-3-O-rhamnoside (B3029727), is a rapid process, with the compounds being detected in the plasma of rats shortly after oral administration. researchgate.netresearchgate.net Maximal plasma concentrations are typically reached between 15 and 30 minutes. iss.it Interestingly, the stomach appears to play a significant role in the initial absorption of these compounds, where the acidic environment is favorable for their stability. iss.it Studies in rats have shown that a substantial portion of cyanidin monoglycosides can be absorbed directly through the gastric wall without modification. iss.it

Once absorbed, cyanidin glycosides are distributed to various tissues. In rats, these compounds have been found in the digestive area, kidneys, and even the brain, suggesting they can cross the blood-brain barrier. iss.it The presence of cyanidin glycosides has been localized in brain regions associated with cognitive behavior, such as the cortex and hippocampus. iss.it Furthermore, intact cyanidin glycosides are absorbed and distributed to ocular tissues. iss.it The sugar moiety attached to the cyanidin core influences the extent of intestinal absorption, with cyanidin-3-glucoside showing higher absorption rates compared to other glycosides. iss.it

Table 1: Absorption and Distribution of Cyanidin Glycosides in Animal Models

| Parameter | Animal Model | Findings | Citations |

| Time to Max. Plasma Concentration | Rats | 15-30 minutes | iss.it |

| Primary Absorption Site | Rats | Stomach and small intestine | iss.it |

| Tissue Distribution | Rats | Digestive area, kidney, brain (cortex, hippocampus), ocular tissues, adipose tissue | iss.itresearchgate.net |

| Urinary Excretion (Bioavailability) | Rats | 0.19-0.26% of ingested dose | iss.it |

| Urinary Excretion (Bioavailability) | Weanling Pigs | 0.087% of ingested dose | iss.it |

Phase I and Phase II Biotransformation Enzymes and Metabolites in Vivo

Following absorption, cyanidin-3-O-rhamnoside chloride and related glycosides undergo extensive biotransformation mediated by Phase I and Phase II enzymes. While the intact glycoside can be found in plasma, a significant portion is metabolized. researchgate.netiss.it

The intestinal microflora plays a crucial role in the initial metabolism by hydrolyzing the glycosidic bond, releasing the aglycone, cyanidin. iss.it This aglycone is unstable at physiological pH and is further degraded into phenolic acids and aldehydes. iss.it In the liver, cyanidin-3-glucoside is metabolized to methylated forms. nih.gov The primary enzyme responsible for this methylation is likely catechol-O-methyltransferase (COMT). iss.it

Phase II biotransformation results in the formation of glucuronidated and sulfated conjugates. researchgate.netnih.gov In rats administered cyanidin-3-glucoside, monoglucuronides of cyanidin and its methylated form, peonidin, have been identified in the urine. iss.it Similarly, after consumption of wild mulberry extract rich in cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026), glucuronides and sulfates of cyanidin were detected in rat plasma. researchgate.net

In animal models, several methylated and glucuronidated metabolites of cyanidin glycosides have been identified. Methylated forms are prominent metabolites found in the liver and are also excreted in bile. iss.itnih.gov The methylation primarily occurs on the 3'-hydroxyl group of the B-ring, although 4'-O-methylated forms have also been detected in plasma and urine. iss.it

Glucuronidated metabolites are also significant. Studies in rats have shown the presence of cyanidin-glucuronide and methyl-cyanidin-glucuronide isomers in serum and urine following the consumption of cyanidin-3-glucoside. iss.itnih.gov The concentration of the native cyanidin glycoside in plasma is often higher than that of any single metabolite. iss.it

Table 2: Identified Metabolites of Cyanidin Glycosides in Animal Models

| Metabolite Type | Specific Metabolites Identified | Location Found | Animal Model | Citations |

| Methylated | Peonidin 3-glucoside (methylated cyanidin 3-glucoside), 4'-O-methylated form | Urine, Plasma, Liver, Bile | Rats | iss.it |

| Glucuronidated | Monoglucuronides of cyanidin and peonidin, Cyanidin-glucuronide isomers | Urine, Plasma | Rats | iss.itnih.gov |

| Sulfated | Sulfates of cyanidin | Plasma | Rats | researchgate.net |

| Degradation Products | Protocatechuic acid, Phloroglucinaldehyde | Plasma, Jejunum | Rats | nih.gov |

Excretion Pathways and Elimination Kinetics

The excretion of this compound and its metabolites occurs through both urine and bile. iss.it Urinary excretion is a recognized pathway, although it accounts for a small percentage of the total ingested dose, reflecting the low bioavailability. iss.it Biliary excretion is also an important route, particularly for methylated metabolites synthesized in the liver. iss.it

The elimination of cyanidin glycosides from the plasma is rapid. researchgate.net After reaching peak concentrations, the levels of the parent compounds and their metabolites decline, with most being cleared within several hours. researchgate.net However, the degradation products, such as phenolic acids, can have longer half-lives. nih.gov For instance, after oral administration of cyanidin-3-glucoside to rats, the parent compound and its metabolites were no longer detectable in the gastrointestinal tract after 8 hours, indicating complete metabolism or elimination. researchgate.net

Synthetic Biology and Metabolic Engineering Approaches for Cyanidin 3 O Rhamnoside Chloride Production

Heterologous Biosynthesis in Microbial Systems (e.g., Escherichia coli)

The microbial workhorse, Escherichia coli, has been successfully engineered to produce a variety of flavonoids, including the core structure of cyanidin (B77932). The heterologous biosynthesis of Cyanidin-3-o-rhamnoside (B3029727) chloride in E. coli involves the introduction of a multi-gene biosynthetic pathway from plants and the engineering of native metabolic pathways to provide the necessary precursors.

The synthesis of the cyanidin aglycone in E. coli has been demonstrated by assembling a four-step metabolic pathway using genes from different plant species. This typically includes flavanone (B1672756) 3β-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). nih.govnih.gov These enzymes convert precursor molecules like naringenin (B18129) or eriodictyol (B191197) into cyanidin.

A critical step in producing Cyanidin-3-o-rhamnoside is the rhamnosylation of the cyanidin aglycone. This requires the introduction of a specific UDP-rhamnose:anthocyanidin 3-O-rhamnosyltransferase. While the direct rhamnosylation of cyanidin in E. coli is an area of active research, studies on the glycosylation of other flavonoids provide a clear roadmap. For instance, E. coli has been engineered to produce flavonoid rhamnosides by co-expressing a rhamnosyltransferase with the necessary biosynthetic pathway for the aglycone. researchgate.net

A key challenge in the heterologous production of glycosylated flavonoids is the availability of the required sugar donor, in this case, UDP-L-rhamnose. The native E. coli metabolic pathways can be engineered to enhance the intracellular pool of this precursor. This involves the overexpression of genes involved in the TDP-L-rhamnose biosynthesis pathway, which can then be converted to UDP-L-rhamnose. researchgate.netkoreascience.kr

Optimization of the fermentation process is also crucial for maximizing product yield. This can include adjusting culture conditions such as pH and temperature, as well as optimizing the expression levels of the heterologous genes.

Table 1: Key Enzymes in the Heterologous Biosynthesis of Cyanidin-3-o-rhamnoside in E. coli

| Enzyme | Function | Source Organism (Example) |

| Flavanone 3β-hydroxylase (F3H) | Converts flavanones to dihydroflavonols | Malus domestica nih.gov |

| Dihydroflavonol 4-reductase (DFR) | Reduces dihydroflavonols to leucoanthocyanidins | Anthurium andraeanum nih.gov |

| Anthocyanidin synthase (ANS) | Oxidizes leucoanthocyanidins to anthocyanidins (cyanidin) | Malus domestica nih.gov |

| UDP-rhamnose synthase | Synthesizes UDP-L-rhamnose from UDP-D-glucose | Escherichia coli (engineered) |

| Anthocyanidin 3-O-rhamnosyltransferase | Transfers rhamnose from UDP-L-rhamnose to cyanidin | Plant-derived (e.g., Petunia x hybrida) oup.com |

Genetic Engineering of Plant Systems for Enhanced Accumulation

Plant metabolic engineering offers an alternative approach to enhance the production of Cyanidin-3-o-rhamnoside chloride in its native producers or to introduce its biosynthesis into non-producing plants. This strategy focuses on manipulating the plant's own metabolic pathways to increase the flux towards the desired compound.

A primary strategy involves the overexpression of key regulatory genes, such as transcription factors, that control the expression of multiple genes in the anthocyanin biosynthetic pathway. For example, the co-expression of MYB and bHLH transcription factors has been shown to significantly increase the production of anthocyanins in various plant species.

Another approach is to overexpress or down-regulate specific structural genes within the pathway. For instance, overexpressing the gene for a specific rhamnosyltransferase that acts on cyanidin can drive the accumulation of Cyanidin-3-o-rhamnoside. oup.com Conversely, silencing genes that lead to competing metabolic branches can redirect metabolic flux towards the desired product.

Furthermore, engineering the supply of precursor molecules is also a viable strategy. This can be achieved by overexpressing genes involved in the biosynthesis of L-rhamnose and its activation to UDP-L-rhamnose.

Recent advancements in genome editing technologies, such as CRISPR-Cas9, provide powerful tools for precise modifications of the plant genome to achieve these goals with greater efficiency and specificity.

Table 2: Genetic Engineering Strategies for Enhanced Cyanidin-3-o-rhamnoside Accumulation in Plants

| Strategy | Target Genes/Pathways | Desired Outcome |

| Overexpression of Transcription Factors | MYB, bHLH | Upregulation of the entire anthocyanin pathway |

| Overexpression of Structural Genes | Anthocyanidin 3-O-rhamnosyltransferase | Increased conversion of cyanidin to its rhamnoside form |

| Silencing of Competing Pathways | Flavonol synthase, etc. | Redirection of metabolic flux towards anthocyanins |

| Engineering Precursor Supply | Genes for UDP-L-rhamnose biosynthesis | Increased availability of the sugar donor |

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create efficient and selective routes for the production of complex molecules like this compound. This approach can overcome some of the limitations of purely biological or chemical methods.

A typical chemo-enzymatic strategy for this compound would involve the chemical synthesis of the cyanidin chloride aglycone, followed by an enzymatic rhamnosylation step. The chemical synthesis of the cyanidin core can be achieved through established organic chemistry methods.

The enzymatic rhamnosylation step utilizes a specific rhamnosyltransferase to attach the rhamnose sugar to the cyanidin aglycone. This enzymatic step offers high regioselectivity and stereoselectivity, avoiding the need for complex protection and deprotection steps often required in purely chemical glycosylation.

A significant advancement in chemo-enzymatic synthesis is the development of in vitro multi-enzyme cascade systems. For instance, a one-pot synthesis approach has been developed for the production of flavonoid rhamnosides. nih.gov This system can involve a rhamnosyltransferase, along with enzymes for the regeneration of the UDP-L-rhamnose sugar donor, such as sucrose (B13894) synthase and UDP-rhamnose synthase. nih.gov This regeneration system makes the process more cost-effective by recycling the expensive sugar nucleotide.

This modular approach allows for the flexible production of various glycosylated flavonoids by simply changing the aglycone substrate or the glycosyltransferase enzyme.

Table 3: Comparison of Production Strategies for this compound

| Strategy | Advantages | Disadvantages |

| Heterologous Biosynthesis (E. coli) | Scalable, rapid production, potential for high yields | Complex pathway engineering, potential for metabolic burden on the host |

| Genetic Engineering (Plants) | Production in a natural context, potential for stable, long-term production | Slower development time, complex regulatory networks |

| Chemo-Enzymatic Synthesis | High selectivity and efficiency, modular and flexible | Requires both chemical synthesis and enzyme production, potential for enzyme instability |

Degradation and Stability Research of Cyanidin 3 O Rhamnoside Chloride

Influence of Environmental Factors on Degradation

The degradation of cyanidin-3-o-rhamnoside (B3029727) chloride is significantly influenced by environmental factors such as pH, light, and temperature.

Thermal and Photolytic Stability

Both temperature and light play crucial roles in the degradation of cyanidin-3-o-rhamnoside chloride. Increased temperatures generally lead to accelerated degradation. For example, significant degradation of C3G was observed at elevated temperatures of 70°C and 90°C, particularly at a neutral pH. nih.gov The half-life of pure C3G was found to be 6.4 hours when heated at 80°C at pH 3.0, and this decreased by 72% at pH 6.0, highlighting the combined effect of pH and temperature on stability. mdpi.com

Studies on the thermal stability of cyanidin (B77932) and its 3-O-β-glucopyranoside derivative at 55.0°C and pH 7.0 showed that both compounds retained over 50% of their initial concentration after 300 minutes. ceon.rs However, the glucoside form exhibited lower thermal stability compared to the aglycone cyanidin. ceon.rsresearchgate.net

Photostability is another critical factor. The aromatic acyl group in some acylated anthocyanins can absorb light energy, which helps protect the core benzopyran ring from degradation and isomerization. mdpi.com

Enzymatic Degradation Mechanisms in Biological Systems

In biological systems, the degradation of this compound can be mediated by enzymes. The enzymatic degradation of anthocyanins like cyanidin-3-O-glucoside can occur through two main pathways. One pathway involves the direct oxidation of the anthocyanin by enzymes such as peroxidase (POD). researchgate.net The second, more common, pathway is a two-step process. It begins with the cleavage of the glycosidic bond by an enzyme called β-glucosidase, which releases the sugar moiety and the aglycone (cyanidin). This is then followed by the oxidation of the aglycone by enzymes like polyphenol oxidase (PPO) or peroxidase. researchgate.net

Furthermore, cyanidin-3-o-rhamnoside has been found to inhibit the activity of cytochrome P450 enzymes, specifically CYP3A4. chemfaces.com This interaction suggests that the compound can influence the metabolism of other substances in the body.

Stability under Various Research Storage Conditions

Proper storage conditions are essential to maintain the integrity of this compound for research purposes. For long-term storage, it is recommended to store the compound in a dry and dark place. extrasynthese.com As a crystalline solid, it is typically stored at -20°C, where it can remain stable for at least four years. caymanchem.com

For preparing solutions, it is advised to dissolve the compound in a solvent purged with an inert gas. caymanchem.com While soluble in organic solvents like DMSO and methanol (B129727), aqueous solutions should ideally be prepared and used on the same day. chemfaces.comcaymanchem.com If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks. chemfaces.com Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour. chemfaces.com

Interactive Data Table: Stability of Cyanidin-3-o-rhamnoside and Related Compounds

| Compound | Condition | Observation | Reference |

| This compound | Storage | Store in a dry, dark place. | extrasynthese.com |

| Cyanidin-3-O-glucoside (chloride) | Storage | Stable for ≥4 years at -20°C as a solid. | caymanchem.com |

| Cyanidin-3-O-glucoside (chloride) | Aqueous Solution | Recommend not storing for more than one day. | caymanchem.com |

| This compound | Stock Solution (-20°C) | Useable for up to two weeks. | chemfaces.com |

| Cyanidin & Cy3Glc | Thermal (55°C, pH 7.0) | Both >50% stable after 300 min; Cy3Glc less stable. | ceon.rsresearchgate.net |

| Cyanidin-3-O-glucoside | Thermal (80°C) | Half-life of 6.4h at pH 3.0, decreased by 72% at pH 6.0. | mdpi.com |

| Cyanidin-3-O-glucoside | pH | Most stable at pH 2.0, least stable at pH 9.0. | researchgate.net |

Future Research Trajectories and Methodological Advancements for Cyanidin 3 O Rhamnoside Chloride

Emerging Methodologies in Mechanistic Elucidation of Biological Activities

The elucidation of how Cyanidin-3-o-rhamnoside (B3029727) chloride exerts its effects at a molecular level is increasingly reliant on advanced biophysical and analytical techniques. These methods move beyond simple antioxidant capacity assays to probe specific molecular interactions and modifications.

Spectroscopic and Quenching Techniques : To understand interactions with protein targets, fluorescence quenching experiments are employed. For instance, studies on the interaction between C3G and walnut protein isolate (WPI) used fluorescence spectroscopy to reveal a static quenching mechanism, indicating the formation of a stable complex. researchgate.net This method can determine binding affinity and spontaneity of the interaction, providing insights into how the compound might be stabilized or transported by proteins in biological systems. researchgate.net

Anti-glycation and Carbonyl Trapping Assays : Advanced glycation end-products (AGEs) are implicated in diabetic complications. Methodologies to screen for the anti-glycating potential of compounds like cyanidin (B77932) glycosides are critical. Research on C3R has utilized assays to measure the inhibition of fluorescent AGEs formation and the prevention of protein thiol group depletion in the presence of reactive carbonyl species like methylglyoxal (B44143) (MG). nih.gov Furthermore, studies have demonstrated the ability of C3R to directly trap MG, a key mechanism in preventing glycation-related damage. nih.gov

Cell-Based Assays for Oxidative Stress : To investigate effects on cellular redox status, researchers use models of induced oxidative stress. For example, human HepG2 cells exposed to high glucose are used to mimic hyperglycemic conditions. nih.gov In such models, the efficacy of a compound can be measured by its ability to reduce intracellular reactive oxygen species (ROS), prevent the depletion of endogenous antioxidants like glutathione (B108866) (GSH), and protect against oxidative damage to macromolecules like DNA and lipids. nih.govnih.gov

Exploration of Novel Biological Targets and Pathways

Future research will focus on identifying novel protein targets and signaling pathways modulated by Cyanidin-3-o-rhamnoside chloride, drawing parallels from its structural analogs.

Enzymes of Lipid Digestion and Metabolism : Studies on C3R have identified it as a mixed-type competitive inhibitor of pancreatic lipase (B570770). nih.gov It also demonstrates inhibitory effects on pancreatic cholesterol esterase and reduces cholesterol micelle formation, pointing to a role in modulating lipid digestion and absorption. nih.gov

Gene Expression Regulation : A significant finding for C3R is its ability to suppress the mRNA expression of Niemann-Pick C1-Like 1 (NPC1L1) in Caco-2 cells, a key transporter involved in intestinal cholesterol absorption. nih.gov For C3G, research has shown it can upregulate the expression of glutamate-cysteine ligase catalytic subunit (Gclc), the rate-limiting enzyme in glutathione synthesis. nih.gov This upregulation was found to be mediated by the cAMP-response element binding protein (CREB) through a protein kinase A (PKA) dependent pathway, representing a novel antioxidant defense mechanism independent of the common Nrf2 pathway. nih.gov

Inflammatory and Vascular Pathways : Cyanidin glycosides have been shown to modulate pathways related to inflammation and vascular function. Specifically, C3G and Cyanidin-3-O-rhamnoside have been noted to reduce the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory production of nitric oxide. iss.it This suggests a vasoprotective effect by potentially mitigating endothelial dysfunction. iss.it

| Compound | Biological Target/Pathway | Observed Effect | Research Model |

| Cyanidin-3-rutinoside (B1257026) (C3R) | Pancreatic Lipase | Mixed-type competitive inhibition. nih.gov | In vitro enzyme assay |

| Pancreatic Cholesterol Esterase | Inhibition of enzyme activity. nih.gov | In vitro enzyme assay | |

| NPC1L1 Transporter | Down-regulation of mRNA expression. nih.gov | Caco-2 cells | |

| Methylglyoxal (MG) | Direct trapping of reactive carbonyls, inhibition of AGEs formation. nih.gov | In vitro glycation model | |

| Cyanidin-3-O-glucoside (C3G) | PKA-CREB-Gclc Pathway | Activation of pathway leading to increased glutathione (GSH) synthesis. nih.gov | HepG2 cells, db/db mice |

| Inducible Nitric Oxide Synthase (iNOS) | Reduction in iNOS expression levels. iss.it | J774 cells, Rat models |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of "omics" technologies offers a holistic view of the biological impact of this compound, moving from a single-target to a systems-level understanding. nih.gov

Metabolomics and Microbiome Analysis : The interplay between dietary compounds, gut microbiota, and host metabolism is a major research frontier. A study on C3G in a mouse model of Parkinson's disease combined metabolomics with 16S rRNA gene sequencing. frontiersin.org This approach revealed that C3G could modulate the dysbiosis of gut microbiota, significantly altering metabolites related to lipid and amino acid metabolism, and establishing a correlation between specific gut genera and host metabolic changes. frontiersin.org

Transcriptomics and Proteomics : Multi-omics approaches are powerful for uncovering complex mechanisms. mdpi.com For example, transcriptomic analysis in fish fed with proanthocyanidins (B150500) (a class including cyanidin derivatives) showed downregulation of the PPAR signaling pathway and intestinal cholesterol absorption pathways. mdpi.com Combining transcriptomics with proteomics can validate changes in gene expression at the protein level and elucidate how these compounds affect broad biological functions like lipid metabolism and antioxidant capacity. mdpi.com

Foodomics : This field applies omics technologies to study food composition and its effects on health. nih.gov In the context of plants rich in cyanidins, like certain tea varieties, UPLC–ESI–MS/MS metabolomic analysis is used to identify and quantify dozens of anthocyanins, including various cyanidin glycosides. nih.gov This data can then be correlated with transcriptomic data to understand the genetic basis of anthocyanin biosynthesis and accumulation. nih.gov

| Omics Approach | Compound/Class | Research Model | Key Pathways/Findings Identified |

| Metabolomics & 16S rRNA Sequencing | Cyanidin-3-O-glucoside (C3G) | MPTP-induced Parkinson's Disease mice | Revealed links between gut microbiota (e.g., Lactobacillus, Bifidobacterium) and altered lipid and amino acid metabolism. frontiersin.org |

| Transcriptomics | Proanthocyanidins | Common Carp (Cyprinus carpio) | Downregulation of intestinal cholesterol absorption and the PPAR signaling pathway; upregulation of sphingolipid catabolic processes. mdpi.com |

| Metabolomics (UPLC–ESI–MS/MS) | Anthocyanins | Tea plant (Camellia sinensis) | Identification of specific anthocyanin profiles (e.g., cyanidin-3-O-galactoside) and their correlation with leaf color variation. nih.gov |

Advanced Delivery Systems Research for Enhanced Bioactivity in Preclinical Models

A primary challenge for the therapeutic application of anthocyanins like this compound is their inherent instability and low bioavailability. mdpi.com Research into advanced delivery systems is crucial to overcome these limitations.

Lipid-Based Nanocarriers : Nanoliposomes and niosomes are at the forefront of delivery system research for anthocyanins. mdpi.com Nanoliposomes, which are size-reduced conventional liposomes, are valued for their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic compounds. mdpi.com Niosomes, which are vesicles formed from non-ionic surfactants, offer high biocompatibility and low toxicity, emerging as a suitable alternative. mdpi.com These systems protect the anthocyanin from degradation, prolong its circulation time, and enhance cellular uptake. mdpi.com

Biopolymer-Based Systems : Natural polymers are being extensively explored for encapsulation. Nanoencapsulated complexes using chitosan (B1678972) hydrochloride and carboxymethyl chitosan have been shown to improve the bioavailability and stability of anthocyanins. mdpi.com Proteins, such as walnut protein isolate, can also serve as stabilizing agents, improving the thermal and oxidative stability of C3G by forming protective complexes. researchgate.net

The goal of these advanced systems is to ensure the bioactive compound reaches its target tissues in a sufficient concentration to exert a therapeutic effect. Future preclinical studies will need to incorporate these delivery technologies to accurately assess the in vivo potential of this compound.

| Delivery System | Encapsulation Material(s) | Key Advantages | Potential Constraints |

| Nanoliposomes | Phospholipids | Biocompatible, non-toxic, can encapsulate amphipathic compounds, enhances cellular uptake. mdpi.com | Oxidation of unsaturated fatty acids in the membrane can be a stability issue. mdpi.com |

| Niosomes | Non-ionic surfactants | Low toxicity, high biocompatibility, suitable for anthocyanin delivery. mdpi.com | |

| Nanoencapsulation | Chitosan hydrochloride, Carboxymethyl chitosan | Improved bioavailability and stability. mdpi.com | |

| Protein Complexes | Walnut Protein Isolate (WPI) | Enhanced thermal and oxidative stability of the anthocyanin. researchgate.net |

Q & A

Q. What are the recommended storage conditions and handling protocols for Cyanidin-3-O-rhamnoside chloride to ensure stability in laboratory settings?

- Methodological Answer : this compound should be stored desiccated at -20°C to prevent degradation, as its glycosidic bonds are sensitive to hydrolysis . For short-term use (e.g., daily experiments), storage at 2–8°C is acceptable if the vial remains tightly sealed . Prior to opening, equilibrate the vial to room temperature for ≥1 hour to avoid condensation-induced instability . Mechanical agitation (e.g., gentle tapping) is recommended if the compound adheres to the vial neck during shipping .

Q. How should researchers prepare stock solutions of this compound for in vitro assays?

- Methodological Answer : The compound is soluble in DMSO, ethanol, and aqueous buffers with organic modifiers (e.g., 0.1% formic acid in acetonitrile/water) . For a 10 mM stock, dissolve 4.69 mg in 1 mL of solvent. Use 37°C warming and sonication to enhance dissolution . Centrifuge at 500×g for 5 minutes to pellet insoluble particulates . Aliquot and store stock solutions at -20°C , but avoid freeze-thaw cycles exceeding 2–3 repetitions to prevent aggregation .

Q. What analytical methods are validated for confirming the identity and purity of this compound?